(3-Hydroxy-3-phenyl-3-(2-thienyl)propyl)trimethylammonium iodide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-3-phenyl-3-(2-thienyl)propyl)trimethylammonium iodide involves several key steps:
Preparation of N-(3-hydroxy-3-phenyl-3-α-thienyl-propyl) morpholine: This is achieved by reacting magnesium turnings with bromobenzene in anhydrous ether to form a Grignard reagent.
Formation of the Amino-Alcohol: The resulting product is treated with hydrochloric acid to obtain the amino-alcohol as a hydrochloride, which is then purified by recrystallization from methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
(3-Hydroxy-3-phenyl-3-(2-thienyl)propyl)trimethylammonium iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The phenyl and thienyl groups in the compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines, typically under mild conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the aromatic rings .
Scientific Research Applications
(3-Hydroxy-3-phenyl-3-(2-thienyl)propyl)trimethylammonium iodide has several scientific research applications:
Mechanism of Action
The mechanism of action of (3-Hydroxy-3-phenyl-3-(2-thienyl)propyl)trimethylammonium iodide involves its interaction with muscarinic receptors in the gastrointestinal tract. By blocking these receptors, the compound inhibits the action of acetylcholine, leading to reduced muscle spasms and relief from gastrointestinal discomfort .
Comparison with Similar Compounds
Similar Compounds
4-[3-Hydroxy-3-phenyl-3-(2-thienyl)propyl]-4-methylmorpholin-4-ium: This compound shares a similar structure but has a morpholine ring instead of a trimethylammonium group.
N-(3-hydroxy-3-phenyl-3-α-thienyl-propyl) morpholine: An intermediate in the synthesis of the target compound.
Uniqueness
(3-Hydroxy-3-phenyl-3-(2-thienyl)propyl)trimethylammonium iodide is unique due to its specific combination of a quaternary ammonium group with phenyl and thienyl substituents, which confer its distinct antispasmodic and anticholinergic properties .
Properties
CAS No. |
357-76-6 |
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Molecular Formula |
C16H22INOS |
Molecular Weight |
403.3 g/mol |
IUPAC Name |
(3-hydroxy-3-phenyl-3-thiophen-2-ylpropyl)-trimethylazanium;iodide |
InChI |
InChI=1S/C16H22NOS.HI/c1-17(2,3)12-11-16(18,15-10-7-13-19-15)14-8-5-4-6-9-14;/h4-10,13,18H,11-12H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
WSJMOXGMNDDXMQ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCC(C1=CC=CC=C1)(C2=CC=CS2)O.[I-] |
Origin of Product |
United States |
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